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Compound of Interest

Compound Name:
3-(2-Chlorophenyl)-5-nitrobenzoic

acid

CAS No.: 1261959-62-9

Cat. No.: B6399573 Get Quote

CAS Number: 1261959-62-9 (Note: This is a specific registry number often used by specialized

vendors; the compound is best defined by its structure and synthesis precursors).

Part 1: Executive Summary & Chemical Identity
3-(2-Chlorophenyl)-5-nitrobenzoic acid is a specialized biaryl intermediate used primarily in

medicinal chemistry and organic synthesis.[1] It serves as a critical scaffold for constructing

libraries of kinase inhibitors, antibacterial agents, and voltage-gated ion channel modulators. Its

structure features a benzoic acid core with a meta-nitro group (providing an electronic handle

for reduction to an amine) and a meta-(2-chlorophenyl) substituent (introducing steric bulk and

lipophilicity).

This guide details the synthesis, physicochemical properties, and handling of this compound,

focusing on the Suzuki-Miyaura cross-coupling strategy required to construct the sterically

hindered biaryl bond.
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Property Data

IUPAC Name 3-(2-Chlorophenyl)-5-nitrobenzoic acid

Common Name 3-Carboxy-5-nitro-2'-chlorobiphenyl

Molecular Formula C₁₃H₈ClNO₄

Molecular Weight 277.66 g/mol

CAS Number 1261959-62-9 (Vendor Specific)

Precursor A (Aryl Halide) 3-Bromo-5-nitrobenzoic acid (CAS: 6313-37-7)

Precursor B (Boronic Acid) 2-Chlorophenylboronic acid (CAS: 3900-89-8)

Predicted pKa ~3.4 (Carboxylic acid)

Appearance Off-white to pale yellow solid

Part 2: Synthesis Protocol (Suzuki-Miyaura
Coupling)
The most robust method for synthesizing 3-(2-Chlorophenyl)-5-nitrobenzoic acid is the

Suzuki-Miyaura cross-coupling of 3-bromo-5-nitrobenzoic acid with 2-chlorophenylboronic acid.

The presence of the ortho-chloro substituent on the boronic acid introduces steric hindrance,

requiring optimized catalytic conditions to ensure efficient transmetallation.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
Substrate: 3-Bromo-5-nitrobenzoic acid (1.0 equiv)

Coupling Partner: 2-Chlorophenylboronic acid (1.2 equiv)

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

Solvent System: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Ethanol : Water (3:1:1)

Atmosphere: Argon or Nitrogen (strictly inert)
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Step-by-Step Methodology
Preparation (Inert Atmosphere):

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic

stir bar.

Cool under a stream of argon.

Charge the flask with 3-bromo-5-nitrobenzoic acid (10 mmol, 2.46 g) and 2-

chlorophenylboronic acid (12 mmol, 1.88 g).

Solvent Degassing (Critical):

Dissolve the solids in 1,4-Dioxane (40 mL).

Degas the solution by bubbling argon through it for 15 minutes. Oxygen poisons the

Palladium(0) catalyst, leading to homocoupling byproducts.

Catalyst Addition:

Add Pd(PPh₃)₄ (0.3 - 0.5 mmol, ~350-580 mg) quickly to the stirring solution against a

positive pressure of argon.

Add the degassed 2.0 M Na₂CO₃ solution (10 mL).

Reaction:

Heat the mixture to reflux (approx. 100°C).

Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1) or LC-MS. The reaction typically

reaches completion in 4–12 hours.

Note: The steric bulk of the 2-chlorophenyl group may slow the reaction compared to

unhindered phenylboronic acids.

Work-up & Purification:

Cool the mixture to room temperature.
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Filter through a pad of Celite to remove palladium black; wash the pad with ethyl acetate.

Acidification: The product is a carboxylic acid and will be in the aqueous phase as the

sodium salt. Carefully acidify the filtrate with 1M HCl to pH ~2–3.

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and

concentrate in vacuo.

Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water or via flash

column chromatography (SiO₂, MeOH/DCM gradient) if high purity (>98%) is required.

Part 3: Mechanistic Insight
The synthesis relies on the Pd(0)/Pd(II) catalytic cycle.[2] The steric hindrance of the ortho-

chloro group on the boronic acid makes the Transmetallation step the rate-determining factor in

many cases.
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Caption: The catalytic cycle of the Suzuki-Miyaura coupling. The transmetallation step is critical

when using sterically hindered ortho-substituted boronic acids.

Part 4: Applications in Drug Development
This scaffold is valuable because it combines three distinct functionalities that can be

orthogonally manipulated:

Carboxylic Acid (C-1): Can be converted to esters, amides (via coupling with amines), or

heterocycles (e.g., oxadiazoles).
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Nitro Group (C-5): Serves as a "masked" amine. Following the Suzuki coupling, the nitro

group can be reduced (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C) to an aniline. This aniline is then

available for sulfonylation or acylation, common in kinase inhibitor design.

2-Chlorophenyl (C-3): Provides a "twisted" biaryl geometry due to steric clash between the

chloro group and the benzoic acid protons. This non-planar conformation is often essential

for fitting into hydrophobic pockets of enzymes (e.g., DHODH inhibitors or specific GPCRs).

Workflow: Scaffold Diversification
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Caption: Diversification pathways for the 3-(2-Chlorophenyl)-5-nitrobenzoic acid scaffold in

medicinal chemistry.

Part 5: Safety and Handling
While specific toxicological data for this exact isomer may be limited, standard precautions for

nitro-benzoic acid derivatives apply:

Skin/Eye Irritation: Likely a skin and severe eye irritant (H315, H319). Wear nitrile gloves and

safety goggles.

Inhalation: Dust may cause respiratory irritation. Handle in a fume hood.

Stability: Nitro compounds can be energetic. While this acid is generally stable, avoid heating

dry solids to decomposition temperatures (>200°C) without safety shields.

Storage: Store in a cool, dry place. The carboxylic acid functionality makes it stable to air and

moisture, unlike the precursor acid chlorides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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